

Application Notes and Protocols for Erythrosine Sodium in In Vitro Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Erythrosine sodium

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Introduction

Erythrosine sodium, also known as Erythrosine B or FD&C Red No. 3, is a tetra-iodinated xanthene dye with diverse applications in biomedical research.[1][2] Initially utilized as a food and cosmetic coloring agent, its utility in in vitro experimental settings has expanded significantly.[2][3] Erythrosine B is recognized for its role as a biological stain, a photosensitizer in photodynamic therapy (PDT), and as a promiscuous inhibitor of protein-protein interactions (PPIs).[1][4][5] Its water solubility makes it particularly suitable for aqueous-based biological applications.[1]

These application notes provide detailed protocols for the preparation and use of **Erythrosine sodium** solutions in various in vitro assays, including cell viability assessment, cytotoxicity studies, photodynamic inactivation of microbes, and as an inhibitor of protein-protein interactions.

Physicochemical Properties and Handling of Erythrosine Sodium

A summary of the key properties of **Erythrosine sodium** is presented in the table below.

Property	Value	References
Synonyms	Erythrosine B, C.I. 45430, Acid Red 51, FD&C Red No. 3	[1]
Molecular Formula	C ₂₀ H ₆ I ₄ Na ₂ O ₅	[1]
Molecular Weight	879.86 g/mol	[1]
Appearance	Red to brown powder	[1][6]
Solubility	Water (~110 mg/mL), Ethanol (~50 mg/mL), DMSO (~30 mg/mL)	[1][7][8]
Excitation Maximum (λ _{ex})	524-530 nm	[1]
Emission Maximum (λ _{em})	545-570 nm	[1]
Storage	Store at room temperature or -20°C, protected from light and moisture.	[1][7]
Stability	Stable for at least 2 years when stored correctly. Aqueous solutions are recommended to be used fresh.	[1][7]

Experimental Protocols

Preparation of Erythrosine Sodium Stock Solutions

Objective: To prepare concentrated stock solutions of **Erythrosine sodium** for subsequent dilution in various in vitro assays.

Materials:

- **Erythrosine sodium** powder (≥85% dye content)

- Sterile distilled water, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO), or 100% Ethanol
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer
- Sterile filters (0.22 μ m)

Protocol:

- Aqueous Stock Solution (e.g., 10 mg/mL in PBS):
 1. Weigh out 100 mg of **Erythrosine sodium** powder and transfer it to a 15 mL sterile conical tube.
 2. Add 10 mL of sterile PBS (pH 7.2) to the tube.
 3. Vortex thoroughly until the powder is completely dissolved. The solution will appear as a cherry red color.[6]
 4. For sterile applications, filter the solution through a 0.22 μ m sterile filter into a new sterile tube.
 5. Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage, protected from light. It is recommended to use aqueous solutions fresh whenever possible.[7]
- Organic Stock Solution (e.g., 30 mg/mL in DMSO):
 1. Weigh out 300 mg of **Erythrosine sodium** powder and transfer it to a 15 mL sterile conical tube.
 2. Add 10 mL of high-purity DMSO.
 3. Vortex until the powder is fully dissolved. Gentle warming may be applied if necessary.

4. Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions from an organic stock, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).

Cell Viability Assessment using Erythrosine B Exclusion Assay

Objective: To determine the percentage of viable cells in a cell suspension as an alternative to Trypan Blue. This assay is based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear stained.^[9]^[10]

Materials:

- Cell suspension
- 0.02% (w/v) Erythrosine B working solution in PBS
- Hemocytometer or automated cell counter
- Microscope

Protocol:

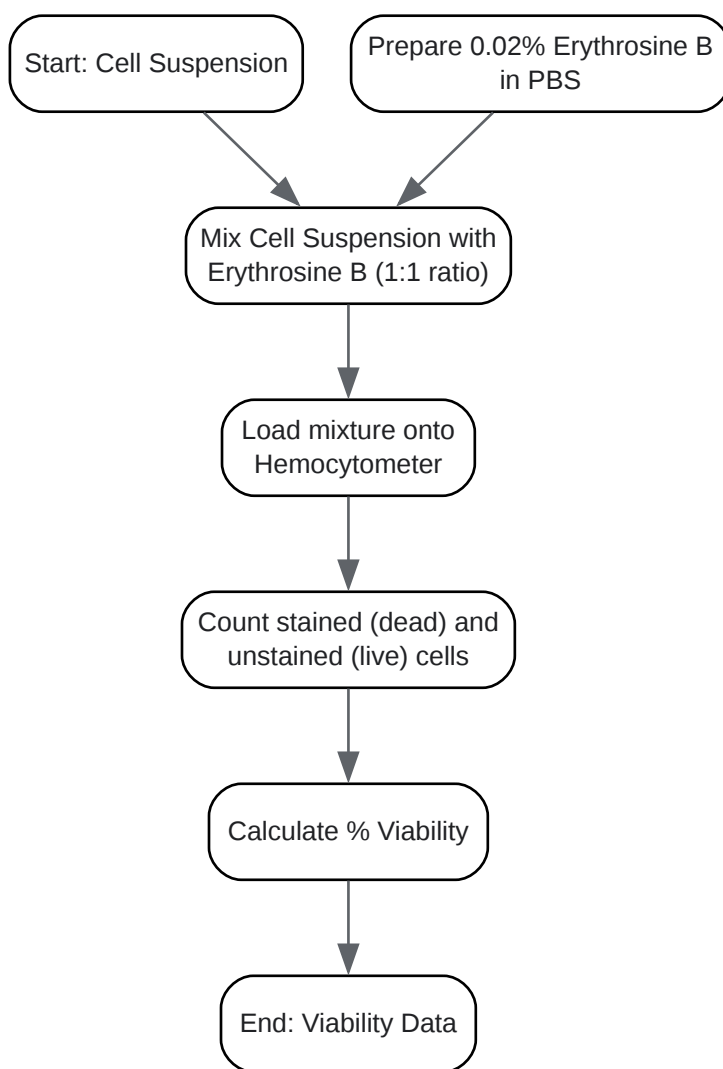
- Prepare a 0.02% (w/v) Erythrosine B working solution by diluting a concentrated stock solution in sterile PBS. For example, add 20 µL of a 10 mg/mL stock solution to 9.98 mL of PBS.
- In a microcentrifuge tube, mix the cell suspension with the Erythrosine B working solution at a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of 0.02% Erythrosine B). Mix gently by pipetting. No incubation time is required.^[1]
- Immediately load the mixture into a hemocytometer.

- Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells in the central grid of the hemocytometer.
- Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

Quantitative Data Summary for Cell Viability Assays:

Parameter	Recommended Value
Erythrosine B Working Concentration	0.02% (w/v) in PBS
Cell to Dye Ratio	1:1 (v/v)
Incubation Time	None required

Experimental Workflow for Cell Viability Assay



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Caption: Workflow for determining cell viability using the Erythrosine B exclusion assay.

Cytotoxicity Assessment using MTT Assay with Erythrosine B Treatment

Objective: To evaluate the cytotoxic effects of Erythrosine B on a cell line by measuring the metabolic activity of the cells.

Materials:

- Adherent or suspension cells

- Complete cell culture medium
- Erythrosine B stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- MTT solvent (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of Erythrosine B from a stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 200, 400 μ g/mL).^{[8][11]}
- Remove the medium from the wells and add 100 μ L of the Erythrosine B dilutions to the respective wells. Include untreated control wells with medium only.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- After the incubation with MTT, carefully remove the medium and add 100 μ L of MTT solvent to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.

Quantitative Data from Literature for Erythrosine B Cytotoxicity:

Cell Line	Concentration	Effect	Reference
V79 Chinese hamster lung cells	200 µg/mL	Reduced colony size	[11]
V79 Chinese hamster lung cells	400 µg/mL	≥90% cell death	[11]
Allium cepa root cells	0.25 mg/mL	Complete inhibition of mitosis	[8]
HepG2 cells	50.0 and 70.0 µg/mL	Significant DNA damage	[9]

In Vitro Photodynamic Therapy (PDT) Protocol

Objective: To assess the efficacy of Erythrosine B as a photosensitizer for the photodynamic inactivation of microbial cells or cancer cells.

Materials:

- Microbial or cancer cell culture
- Erythrosine B stock solution
- Appropriate buffer or cell culture medium
- Light source with a suitable wavelength (e.g., green LED, $\lambda \approx 520\text{-}530\text{ nm}$)
- 96-well plates or other suitable culture vessels
- Equipment for assessing cell viability (e.g., plate reader for CFU counting or MTT assay)

Protocol for Microbial Inactivation:

- Prepare a suspension of the microbial cells in a suitable buffer (e.g., PBS).
- Add Erythrosine B to the microbial suspension to a final concentration (e.g., 5 µM).[1]

- Incubate the mixture in the dark for a specific period (e.g., 10 minutes) to allow for photosensitizer uptake.
- Expose the samples to a light source (e.g., green LED) for various durations (e.g., 10, 20, 30 minutes).^[1] Include control groups: no Erythrosine B/no light, Erythrosine B/no light, and no Erythrosine B/light.
- After irradiation, perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU).
- Calculate the reduction in microbial viability compared to the controls.

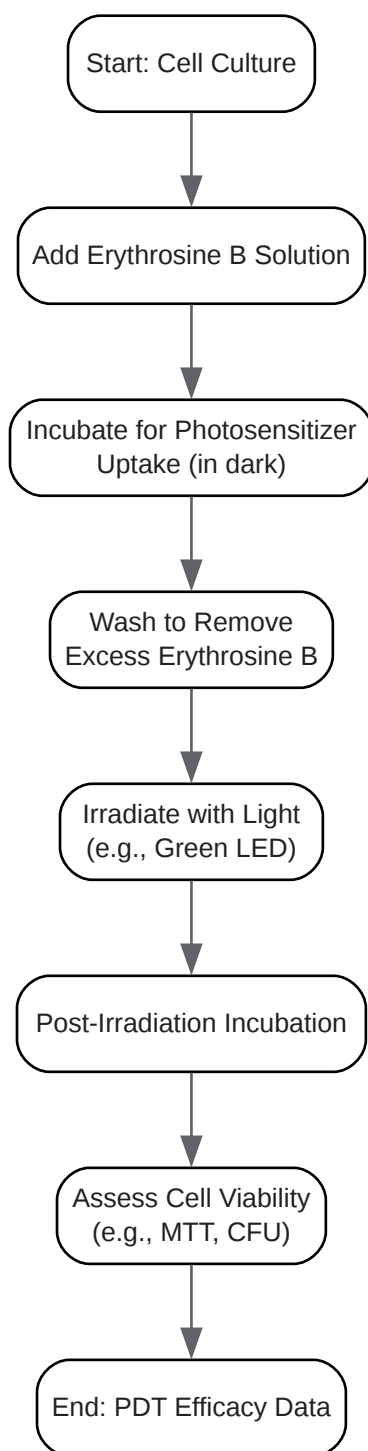
Protocol for Cancer Cell PDT:

- Seed cancer cells in a suitable culture vessel and allow them to adhere.
- Replace the medium with a medium containing the desired concentration of Erythrosine B (e.g., low dose: 71.03 μM ; high dose: 1136.50 μM).^[11]
- Incubate for a specific period to allow for drug uptake (e.g., 1 hour).
- Wash the cells with PBS to remove excess Erythrosine B.
- Add fresh medium and irradiate the cells with a light source at a specific fluence (e.g., 122.58 J/cm^2).^[11]
- After irradiation, incubate the cells for a desired period (e.g., 24 hours).
- Assess cell viability using an appropriate method, such as the MTT assay.

Quantitative Data for Erythrosine B-based PDT:

Target Organism/Cell	Erythrosine B Concentration	Light Source/Fluence	Outcome	Reference
Shigella dysenteriae	5 μ M	Green LED (30 min)	~27% reduction in survival	[1]
DOK (oral pre-malignant) cells	71.03 μ M (low dose)	122.58 J/cm ²	Apoptosis	[11]
DOK (oral pre-malignant) cells	1136.50 μ M (high dose)	122.58 J/cm ²	Necrosis, ~80% cell killing	[11]
H357 (oral malignant) cells	1136.50 μ M (high dose)	122.58 J/cm ²	Apoptosis and necrosis, ~60% cell killing	[11]

Workflow for In Vitro Photodynamic Therapy



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Caption: A generalized workflow for conducting an in vitro photodynamic therapy experiment.

Inhibition of Protein-Protein Interactions (PPIs)

Objective: To assess the inhibitory effect of Erythrosine B on a specific protein-protein interaction using a pull-down assay. Erythrosine B has been identified as a promiscuous inhibitor of several PPIs, with IC_{50} values typically in the 2-20 μ M range.[5]

Materials:

- Purified "bait" protein with an affinity tag (e.g., His-tag or GST-tag)
- Purified "prey" protein
- Affinity beads (e.g., Ni-NTA agarose for His-tagged proteins)
- Erythrosine B stock solution (in a suitable solvent like DMSO)
- Wash buffer
- Elution buffer
- SDS-PAGE gels and associated reagents for analysis

Protocol:

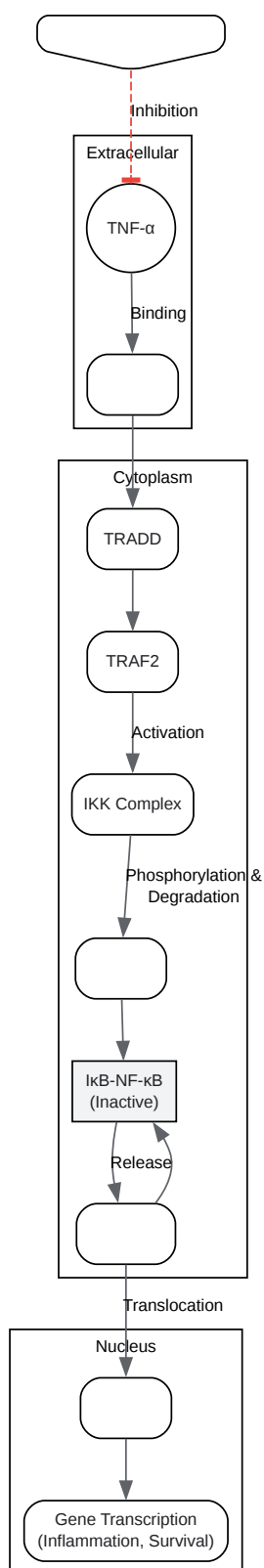
- Immobilize the tagged "bait" protein to the affinity beads according to the manufacturer's protocol.
- Wash the beads to remove any unbound "bait" protein.
- In separate tubes, pre-incubate the "prey" protein with varying concentrations of Erythrosine B (e.g., 0, 5, 10, 20, 50 μ M) for 30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
- Add the "prey" protein/Erythrosine B mixtures to the beads with the immobilized "bait" protein.
- Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein interaction.
- Centrifuge the tubes to pellet the beads and collect the supernatant (this contains the unbound "prey" protein).

- Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elute the "bait" protein and any interacting "prey" protein from the beads using the elution buffer.
- Analyze the supernatant and eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to visualize the amount of "prey" protein that was pulled down in the presence of different concentrations of Erythrosine B. A decrease in the amount of pulled-down "prey" protein with increasing concentrations of Erythrosine B indicates inhibition of the PPI.

Signaling Pathway Affected by PPI Inhibition

Erythrosine B inhibits the interaction between Tumor Necrosis Factor- α (TNF- α) and its receptor (TNFR1).^[5] This interaction is a critical upstream event in the activation of the NF- κ B signaling pathway, which plays a key role in inflammation, immunity, and cell survival.

Diagram of the NF- κ B Signaling Pathway and Potential Inhibition by Erythrosine B



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Caption: Erythrosine B can inhibit the NF-κB pathway by blocking TNF-α/TNFR1 interaction.

Conclusion

Erythrosine sodium is a versatile and cost-effective reagent for a range of in vitro applications. Its utility as a less toxic alternative to Trypan Blue for cell viability, its efficacy as a photosensitizer in PDT, and its emerging role as a PPI inhibitor make it a valuable tool for researchers in various fields. The protocols provided here offer a foundation for the successful implementation of Erythrosine B in your experimental workflows. It is always recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

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- To cite this document: BenchChem. [Application Notes and Protocols for Erythrosine Sodium in In Vitro Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197411#preparation-of-erythrosine-sodium-solutions-for-in-vitro-experiments]

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